molecular formula C25H42O3 B14250701 2-Hydroxy-4-(octadecyloxy)benzaldehyde CAS No. 234431-49-3

2-Hydroxy-4-(octadecyloxy)benzaldehyde

Cat. No.: B14250701
CAS No.: 234431-49-3
M. Wt: 390.6 g/mol
InChI Key: WSCCNCOJYMQBOE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(octadecyloxy)benzaldehyde is an organic compound with the molecular formula C31H46O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxy group at the 2-position and an octadecyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(octadecyloxy)benzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with octadecyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(octadecyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Hydroxy-4-(octadecyloxy)benzoic acid.

    Reduction: 2-Hydroxy-4-(octadecyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-(octadecyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(octadecyloxy)benzaldehyde involves its interaction with cellular components. The hydroxy and aldehyde groups can form hydrogen bonds and interact with various biomolecules. The compound can disrupt cellular processes by interfering with enzyme activities and membrane integrity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzaldehyde: A simpler analog with a hydroxy group at the 2-position and an aldehyde group.

    4-Hydroxybenzaldehyde: Another analog with a hydroxy group at the 4-position and an aldehyde group.

    2-Hydroxy-4-methoxybenzaldehyde: A similar compound with a methoxy group instead of an octadecyloxy group.

Uniqueness

2-Hydroxy-4-(octadecyloxy)benzaldehyde is unique due to the presence of the long octadecyloxy chain, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

234431-49-3

Molecular Formula

C25H42O3

Molecular Weight

390.6 g/mol

IUPAC Name

2-hydroxy-4-octadecoxybenzaldehyde

InChI

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-24-19-18-23(22-26)25(27)21-24/h18-19,21-22,27H,2-17,20H2,1H3

InChI Key

WSCCNCOJYMQBOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

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